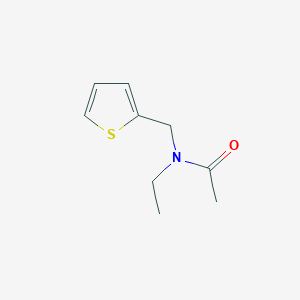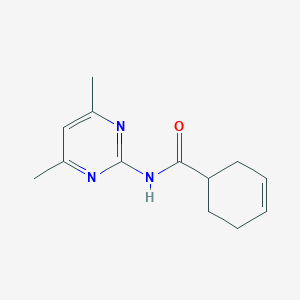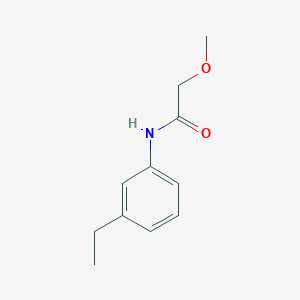
N-ethyl-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(thiophen-2-ylmethyl)acetamide, commonly known as ETAA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The exact mechanism of action of ETAA is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, it may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
ETAA has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, it has been found to have a low impact on the liver and kidney functions, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ETAA is its low toxicity and high selectivity towards cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, its low solubility in water and limited stability in the presence of air and light are some of the limitations that need to be addressed.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of ETAA and its potential applications in various fields. Some of the future directions that can be explored include:
1. Development of new synthetic methods for ETAA with improved yields and purity.
2. Investigation of the potential of ETAA as a scaffold for the development of new anticancer drugs.
3. Study of the structure-activity relationship of ETAA and its derivatives to identify compounds with improved pharmacological properties.
4. Exploration of the potential of ETAA as an antimicrobial agent for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, N-ethyl-N-(thiophen-2-ylmethyl)acetamide is a promising compound with potential applications in various fields. Its low toxicity and high selectivity towards cancer cells make it a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of ETAA involves the reaction of N-ethylacetamide with thiophen-2-carbaldehyde in the presence of a base catalyst. The reaction yields ETAA as a white crystalline solid, which can be purified using standard methods.
Wissenschaftliche Forschungsanwendungen
ETAA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-ethyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(8(2)11)7-9-5-4-6-12-9/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZCJGTFABPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














